![molecular formula C22H24N6O3 B2611926 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 946297-64-9](/img/structure/B2611926.png)
3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol , commonly referred to as B4 , is a novel pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their diverse biological and pharmacological activities. B4 exhibits potential neurotoxic effects and has been studied in rainbow trout alevins .
Molecular Structure Analysis
The molecular structure of B4 comprises a pyrazolo[3,4-d]pyrimidine core with an appended 2,5-dimethoxyphenylamino group. The arrangement of atoms and functional groups within the molecule significantly influences its biological activity. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide precise structural details .
Applications De Recherche Scientifique
Anticancer Potential
- Pyrazolopyrimidine derivatives, including those related to the specified compound, have been synthesized and evaluated for their anticancer properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
- Another study synthesized novel pyrazole derivatives with pyrazolopyrimidine structures, demonstrating significant anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Hafez et al., 2016).
Antimicrobial Activity
- Pyrazolopyrimidines have also been evaluated for their antimicrobial properties. A study reported the synthesis of 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones with significant antimicrobial activity, showcasing their potential as antibacterial and antifungal agents (Abdel-Gawad et al., 2003).
Radioprotective Activities
- Some pyrazolopyrimidines containing amino acid moieties have been shown to exhibit radioprotective activities in addition to their anticancer effects, suggesting a dual therapeutic role for these compounds (Ghorab et al., 2009).
Enzyme Inhibition
- Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit certain enzymes, such as cGMP specific (type V) phosphodiesterase, indicating their potential application in conditions where modulation of these enzymes is therapeutic (Dumaitre & Dodic, 1996).
Adenosine Receptor Affinity
- Research has explored pyrazolo[3,4-d]pyrimidine analogues for their affinity to adenosine receptors, suggesting their application in conditions where adenosine receptor modulation is relevant (Harden et al., 1991).
Synthesis and Structural Studies
- Studies have also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, elucidating their structural characteristics and exploring their chemical properties, which is crucial for understanding their potential applications in various therapeutic areas (Miyashita et al., 1990).
Propriétés
IUPAC Name |
3-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-30-16-9-10-19(31-2)18(13-16)25-20-17-14-24-28(15-7-4-3-5-8-15)21(17)27-22(26-20)23-11-6-12-29/h3-5,7-10,13-14,29H,6,11-12H2,1-2H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQUZYCMGQNXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)
![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

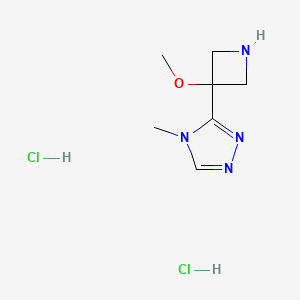
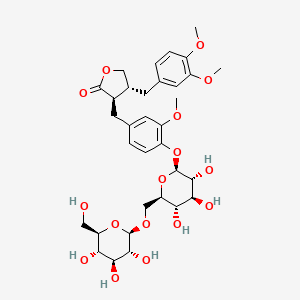
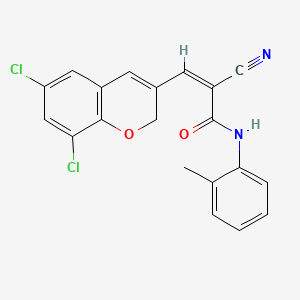
![N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2611854.png)
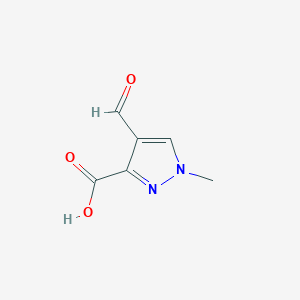
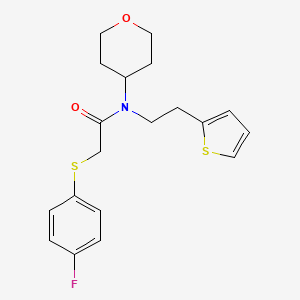


![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)